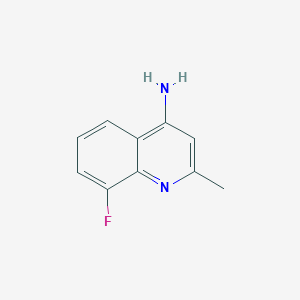

8-Fluoro-2-methylquinolin-4-amine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

8-fluoro-2-methylquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2/c1-6-5-9(12)7-3-2-4-8(11)10(7)13-6/h2-5H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHZQTGHNSDPKJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC=C(C2=N1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589058 | |

| Record name | 8-Fluoro-2-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288151-34-8 | |

| Record name | 8-Fluoro-2-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 8-Fluoro-2-methylquinolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 8-Fluoro-2-methylquinolin-4-amine, a fluorinated quinoline derivative of interest in medicinal chemistry. The document outlines a robust two-step synthesis, including detailed experimental protocols and quantitative data. The synthesis involves the initial formation of the key intermediate, 8-Fluoro-2-methyl-4-quinolinol, via a Conrad-Limpach reaction, followed by its conversion to the target 4-aminoquinoline.

Synthetic Pathway Overview

The synthesis of this compound is efficiently achieved through a two-step process:

-

Step 1: Conrad-Limpach Synthesis of 8-Fluoro-2-methyl-4-quinolinol. This step involves the condensation of 2-fluoroaniline with ethyl acetoacetate to form an enamine intermediate, followed by a high-temperature thermal cyclization to yield 8-Fluoro-2-methyl-4-quinolinol.

-

Step 2: Conversion to this compound. The 4-hydroxyl group of the quinolinol intermediate is first converted to a more reactive leaving group, typically a chloro group, by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃). The resulting 4-chloro-8-fluoro-2-methylquinoline is then subjected to nucleophilic aromatic substitution with an amine source to furnish the final product.

Data Presentation

Table 1: Reagents and Reaction Conditions

| Step | Reactants | Reagents/Catalysts | Solvent(s) | Temperature (°C) | Time (h) |

| 1a | 2-Fluoroaniline, Ethyl acetoacetate | Toluene | Toluene | Reflux | 2-4 |

| 1b | Ethyl 3-((2-fluorophenyl)amino)but-2-enoate | High-boiling point solvent (e.g., Dowtherm A) | Dowtherm A | ~250 | 0.5-1 |

| 2a | 8-Fluoro-2-methyl-4-quinolinol | Phosphorus oxychloride (POCl₃) | Neat or high-boiling inert | Reflux | 2-4 |

| 2b | 4-Chloro-8-fluoro-2-methylquinoline | Ammonia (e.g., in ethanol or as ammonium hydroxide) | Ethanol or other polar solvent | 120-150 | 6-12 |

Table 2: Expected Yields and Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical Appearance |

| 8-Fluoro-2-methyl-4-quinolinol | C₁₀H₈FNO | 177.18 | 70-85 | Off-white to pale yellow solid |

| 4-Chloro-8-fluoro-2-methylquinoline | C₁₀H₇ClFN | 195.62 | 85-95 | Solid |

| This compound | C₁₀H₉FN₂ | 176.19 | 60-80 | Solid |

Experimental Protocols

Step 1: Synthesis of 8-Fluoro-2-methyl-4-quinolinol

This synthesis is adapted from the well-established Conrad-Limpach reaction for analogous compounds.[1][2]

Part 1a: Condensation to form Ethyl 3-((2-fluorophenyl)amino)but-2-enoate

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-fluoroaniline (1.0 eq) and ethyl acetoacetate (1.0 eq) in toluene.

-

Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

-

Continue heating until the theoretical amount of water has been collected, indicating the completion of the condensation reaction (typically 2-4 hours).

-

Cool the reaction mixture to room temperature.

-

Remove the toluene under reduced pressure to obtain the crude ethyl 3-((2-fluorophenyl)amino)but-2-enoate as an oil. This intermediate is often used in the next step without further purification.

Part 1b: Thermal Cyclization

-

In a high-temperature reaction vessel (e.g., a three-neck flask equipped with a mechanical stirrer and a condenser), add a high-boiling point solvent such as Dowtherm A.

-

Heat the solvent to approximately 250 °C.

-

Slowly add the crude intermediate from the previous step to the hot solvent with vigorous stirring. Ethanol, a byproduct of the cyclization, will distill off.

-

After the addition is complete, maintain the reaction temperature at 250 °C for 30-60 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to below 100 °C. The product will precipitate.

-

Filter the solid product and wash with a non-polar solvent like hexane to remove the high-boiling point solvent.

-

The crude 8-Fluoro-2-methyl-4-quinolinol can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Step 2: Synthesis of this compound

This two-part conversion is a standard method for transforming 4-hydroxyquinolines to their 4-amino counterparts.

Part 2a: Chlorination of 8-Fluoro-2-methyl-4-quinolinol

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, place 8-Fluoro-2-methyl-4-quinolinol (1.0 eq).

-

Carefully add an excess of phosphorus oxychloride (POCl₃, e.g., 5-10 eq).

-

Heat the mixture to reflux and maintain for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with stirring to quench the excess POCl₃.

-

Neutralize the acidic solution with a base, such as aqueous sodium hydroxide or sodium bicarbonate, which will precipitate the crude product.

-

Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. The crude 4-Chloro-8-fluoro-2-methylquinoline can be used in the next step or purified by recrystallization.

Part 2b: Amination of 4-Chloro-8-fluoro-2-methylquinoline

-

In a sealed pressure vessel, combine 4-Chloro-8-fluoro-2-methylquinoline (1.0 eq) with a solution of ammonia in ethanol (or an aqueous solution of ammonium hydroxide).

-

Heat the mixture to 120-150 °C for 6-12 hours. The progress of the reaction should be monitored by TLC.

-

After the reaction is complete, cool the vessel to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove any inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The final product can be purified by column chromatography on silica gel or by recrystallization.

Visualizations

Caption: Synthetic pathway for this compound.

Caption: General experimental workflow for the synthesis.

References

An In-depth Technical Guide on the Physicochemical Properties of 8-Fluoro-2-methylquinolin-4-amine

Physicochemical Properties

The introduction of a fluorine atom at the C8 position and an amine group at the C4 position of the 2-methylquinoline scaffold is expected to significantly influence its electronic properties, lipophilicity, and metabolic stability, making it a compound of interest for drug discovery programs.

Table 1: Physicochemical Data of 8-Fluoro-2-methylquinolin-4-amine and Related Analogs

| Property | This compound (Predicted) | 6,8-Difluoro-2-methylquinolin-4-amine[1] | 8-Fluoro-2-methylquinolin-4-ol[2][3] |

| Molecular Formula | C₁₀H₉FN₂ | C₁₀H₈F₂N₂ | C₁₀H₈FNO |

| Molecular Weight | 176.19 g/mol | 194.18 g/mol | 177.18 g/mol [2][4] |

| CAS Number | Not available | 288151-32-6 | 5288-22-2[2][3] |

| Melting Point | Not available | 237-238 °C | 230 - 236 °C[2] |

| Appearance | Likely a solid | Solid | Pale cream to pale brown powder/crystal[2] |

| pKa | Not available | Not available | Not available |

| LogP | Not available | Not available | Not available |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. | Quantitative data not publicly documented, but expected to be soluble in DMSO for screening purposes.[1] | Not specified |

Note: 8-Fluoro-2-methylquinolin-4-ol exists in tautomeric equilibrium with 8-fluoro-2-methyl-1,2-dihydroquinolin-4-one.

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and characterization of novel compounds. Below are generalized protocols that can be adapted for this compound.

2.1. Proposed Synthesis of this compound

The synthesis of this compound can be approached from the corresponding 4-chloro derivative, which in turn can be synthesized from 8-fluoro-2-methylquinolin-4-ol.

Step 1: Chlorination of 8-Fluoro-2-methylquinolin-4-ol

-

To a stirred solution of 8-fluoro-2-methylquinolin-4-ol (1 equivalent) in anhydrous phosphoryl chloride (POCl₃, 5-10 equivalents), add phosphorus pentachloride (PCl₅, 1.2 equivalents) portion-wise at 0 °C.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.

-

Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4-chloro-8-fluoro-2-methylquinoline.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Amination of 4-Chloro-8-fluoro-2-methylquinoline

-

In a sealed tube, dissolve 4-chloro-8-fluoro-2-methylquinoline (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

-

Add an excess of aqueous ammonia solution (e.g., 25-30%) or a solution of ammonia in methanol.

-

Heat the reaction mixture to 120-150 °C for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude this compound.

-

Purify the product by column chromatography or recrystallization.

2.2. Determination of Melting Point

-

Finely powder a small amount of the purified, dry sample.

-

Pack the powder into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the apparatus at a rate of 10-20 °C/min initially.

-

Observe the sample and note the temperature at which it begins to melt and the temperature at which it is completely molten. This range is the melting point.

-

For a more accurate determination, repeat the measurement with a slower heating rate (1-2 °C/min) near the observed melting point.

2.3. Determination of Solubility in DMSO

-

Prepare a stock solution of the compound in Dimethyl Sulfoxide (DMSO) at a known high concentration (e.g., 100 mM).

-

Create a series of calibration standards by serial dilution of the stock solution.

-

To a vial containing a known volume of DMSO, add an excess amount of the solid compound to create a saturated solution.

-

Equilibrate the saturated solution at a constant temperature (e.g., 25 °C) for 24 hours with constant agitation to ensure equilibrium is reached.

-

Centrifuge the saturated solution to pellet the excess solid.

-

Carefully take an aliquot of the supernatant and dilute it with DMSO to a concentration within the range of the calibration standards.

-

Analyze the diluted sample and the calibration standards by High-Performance Liquid Chromatography (HPLC) with UV detection at a suitable wavelength.

-

Construct a calibration curve of peak area versus concentration from the standards.

-

Determine the concentration of the diluted sample from the calibration curve and, accounting for the dilution factor, calculate the solubility of the compound in DMSO.

Visualizations

3.1. Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

3.2. Experimental Workflow for Solubility Determination

Caption: Standard workflow for determining compound solubility in DMSO via HPLC.

3.3. Logical Relationship in Quinoline-based Drug Design

Caption: Structure-Activity Relationships for substituted quinoline derivatives.

Biological Significance and Potential Applications

Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities. The introduction of a fluorine atom can enhance metabolic stability and binding affinity of a molecule to its biological target.[5] The 4-aminoquinoline scaffold is a key pharmacophore found in numerous antimalarial drugs and has also been investigated for its potential in cancer therapy.[6]

Derivatives of 8-hydroxyquinoline, a related scaffold, have demonstrated antimicrobial, anticancer, and antifungal properties.[7][8][9] Specifically, fluorinated quinoline analogs have shown promising antifungal activity.[5] Given these precedents, this compound is a promising candidate for screening in various biological assays, particularly in the areas of oncology, infectious diseases, and mycology. The 8-fluoro substitution is anticipated to confer favorable pharmacokinetic properties, while the 4-amino group can serve as a crucial hydrogen bond donor for target interaction.

Conclusion

While direct experimental data for this compound is currently limited, this technical guide provides a comprehensive framework for its synthesis, analysis, and potential applications based on the well-documented chemistry and pharmacology of related quinoline derivatives. The proposed synthetic routes are robust and adaptable, and the analytical protocols outlined are standard methodologies for compound characterization. The structural features of this compound suggest it is a molecule of significant interest for further investigation in drug discovery and development. Experimental validation of the properties and biological activities discussed herein is a necessary next step to fully elucidate the potential of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. ossila.com [ossila.com]

- 3. 8-fluoro-2-methylquinolin-4-ol | 5288-22-2 [sigmaaldrich.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 8-Fluoro-2-methylquinolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimalarial, and antifungal properties.[1][2][3] The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability and binding affinity. This guide provides a technical overview of 8-Fluoro-2-methylquinolin-4-amine, a compound of interest for drug discovery and development.

Physicochemical Properties of the Precursor

Quantitative data for the direct precursor, 8-Fluoro-4-hydroxy-2-methylquinoline, is summarized below.

| Property | Value | Reference |

| CAS Number | 5288-22-2 | [4][5][6] |

| Molecular Formula | C₁₀H₈FNO | [4] |

| Molecular Weight | 177.18 g/mol | [4] |

| Appearance | Solid | [6] |

| Purity | ≥98% | [4] |

Synthetic Pathway

The synthesis of this compound is proposed via a two-step process starting from 8-Fluoro-4-hydroxy-2-methylquinoline. The first step involves the conversion of the hydroxyl group to a chloro group, a common strategy for activating the 4-position of the quinoline ring for nucleophilic substitution. The subsequent amination reaction introduces the desired amine functionality.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of 4-aminoquinolines, which can be adapted for the synthesis of this compound.

Step 1: Synthesis of 4-Chloro-8-fluoro-2-methylquinoline (Hypothetical)

This procedure is based on the general conversion of 4-hydroxyquinolines to 4-chloroquinolines.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 8-Fluoro-4-hydroxy-2-methylquinoline (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents).

-

Reaction Conditions: Heat the mixture to reflux (approximately 105 °C) and maintain for 3-4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

-

Neutralization: Neutralize the acidic solution with a suitable base (e.g., concentrated ammonium hydroxide or sodium bicarbonate solution) to a pH of 7-8.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound (Hypothetical)

This protocol is based on the amination of 4-chloroquinolines.

-

Reaction Setup: In a sealed reaction vessel, dissolve 4-Chloro-8-fluoro-2-methylquinoline (1 equivalent) in a suitable solvent (e.g., ethanol, N-methyl-2-pyrrolidone, or neat amine).

-

Reagents: Add an excess of the desired amine source. For the synthesis of the primary amine, a protected form of ammonia (e.g., benzophenone imine) followed by deprotection, or direct amination with ammonia in a sealed tube may be employed. For substituted amines, the corresponding primary or secondary amine is used.[7][8]

-

Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 °C to 150 °C for several hours (4-24 hours), depending on the reactivity of the amine.[7][8] Monitor the reaction progress by TLC.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by column chromatography or recrystallization.

Representative Data of 4-Aminoquinoline Analogs

As specific data for this compound is unavailable, the following tables present data for structurally similar 4-aminoquinoline derivatives to provide an indication of expected spectral and biological properties.

Table 1: Representative ¹H NMR Spectral Data for a 4-Aminoquinoline Derivative

Compound: N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine[7]

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 8.49–8.52 | d | 1H | Ar-H quinoline |

| 7.94–7.95 | d | 1H | Ar-H quinoline |

| 7.73–7.77 | d | 1H | Ar-H quinoline |

| 7.32-7.37 | dd | 1H | Ar-H quinoline |

| 6.38–6.41 | d | 1H | Ar-H quinoline |

| 5.82 | br s | 1H | NH |

| 3.27 | br s | 2H | NH₂ |

| 3.09-3.15 | m | 4H | CH₂ |

Table 2: Representative Cytotoxicity Data for a 4-Aminoquinoline Derivative

Compound: Butyl-(7-fluoro-quinolin-4-yl)-amine[7]

| Cell Line | GI₅₀ (μM) |

| MCF-7 | 8.22 |

| MDA-MB468 | >10.85 |

Potential Biological Activity and Applications

Quinoline derivatives are known to possess a broad range of biological activities. The introduction of a fluorine atom at the 8-position can enhance the lipophilicity and metabolic stability of the compound, potentially leading to improved pharmacokinetic properties.

-

Anticancer Activity: Many 4-aminoquinoline derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[7] The data for Butyl-(7-fluoro-quinolin-4-yl)-amine suggests that fluorinated 4-aminoquinolines could be promising candidates for further development as anticancer agents.[7]

-

Antimalarial Activity: The 4-aminoquinoline scaffold is the basis for several antimalarial drugs, including chloroquine. These compounds are thought to interfere with the detoxification of heme in the malaria parasite.[9]

-

Antifungal Activity: Some fluorinated quinoline analogs have demonstrated good antifungal activity against various fungal strains.[1]

Logical Workflow for Biological Screening

The following diagram illustrates a typical workflow for the initial biological screening of a novel compound like this compound.

References

- 1. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. ossila.com [ossila.com]

- 6. 8-fluoro-2-methylquinolin-4-ol | 5288-22-2 [sigmaaldrich.com]

- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Fluorinated 2-Methylquinolines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The quinoline nucleus, a privileged structure in drug discovery, has been the subject of extensive research, demonstrating a wide array of biological activities including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2] The introduction of a methyl group at the 2-position and fluorine atoms at various positions on the quinoline ring can significantly modulate the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity, often leading to enhanced biological activity.[3][4] This technical guide provides a comprehensive overview of the biological activities of fluorinated 2-methylquinolines, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Anticancer Activity

Fluorinated 2-methylquinoline derivatives have emerged as a promising class of anticancer agents.[5][6] Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[7]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various fluorinated 2-methylquinoline derivatives against a range of cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |

| 5-Fluoro-2-methyl-8-nitroquinoline | 5-Fluoro-2-methyl-8-nitroquinoline | Not specified, general cytotoxic activity noted | Not specified | [5] |

| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j) | Not a 2-methylquinoline, but a related quinoline derivative | MCF-7 (Breast) | 82.9% reduction in cellular growth | [8] |

| 2-Arylquinoline 12 | C-6 substituted 2-phenylquinoline | PC3 (Prostate) | 31.37 | [9] |

| 2-Arylquinoline 13 | C-6 substituted 2-phenylquinoline | HeLa (Cervical) | 8.3 | [9] |

| Tetrahydroquinoline 18 | 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinoline | HeLa (Cervical) | 13.15 | [9] |

Note: Data for a broader range of specifically fluorinated 2-methylquinolines is limited in the public domain. The table includes closely related structures to provide a broader context of the anticancer potential of fluorinated quinolines.

Potential Signaling Pathway Inhibition

One of the hypothesized mechanisms of action for anticancer quinolines is the inhibition of critical signaling pathways, such as the one involving the transcription factor FoxM1, which is often overexpressed in cancer.[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity and, by extension, cytotoxicity.[5]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The fluorinated 2-methylquinoline derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.[5]

Antimicrobial and Antifungal Activity

The discovery of fluoroquinolone antibiotics highlighted the potent antibacterial potential of fluorinated quinoline scaffolds.[3][10] This has spurred research into other fluorinated quinoline derivatives, including 2-methylquinolines, for their antimicrobial and antifungal properties.

Quantitative Antimicrobial and Antifungal Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for some fluorinated quinoline derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| Quinolone coupled hybrid 5d | S. aureus (Gram-positive) | 0.125 - 8 | [11] |

| Quinolone coupled hybrid 5d | Gram-negative bacteria | 0.125 - 16 | [11] |

| Hybrid 7b | S. aureus | 2 | [12] |

| Hybrid 7h | S. aureus | 20 | [12] |

| Hybrid 7a | M. tuberculosis H37Rv | 20 | [12] |

| Hybrid 7b | M. tuberculosis H37Rv | 10 | [12] |

| Compound 2f | P. capsicum (Fungus) | 58.1% inhibition at 50 µg/mL | [13] |

Note: The data presented includes quinoline derivatives that are not exclusively 2-methyl substituted to provide a broader view of the antimicrobial potential of this class of compounds.

Proposed Mechanism of Antibacterial Action

The primary mode of action for many quinolone-based antibacterial agents is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[10] These enzymes are essential for DNA replication, transcription, and repair. Inhibition of these enzymes leads to a disruption of these processes and ultimately bacterial cell death.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution: The fluorinated 2-methylquinoline compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Antiviral Activity

While less explored than their anticancer and antibacterial properties, some fluorinated quinoline and related heterocyclic derivatives have shown promise as antiviral agents.[14][15] The introduction of fluorine can enhance the binding affinity of these molecules to viral enzymes or proteins.

Quantitative Antiviral Activity Data

Data on the antiviral activity of specifically fluorinated 2-methylquinolines is sparse. However, studies on related fluorinated nucleosides and other heterocyclic compounds provide a basis for potential exploration in this area.

| Compound ID | Virus | Activity | Reference |

| α-form of 7-carbomethoxyvinyl substituted nucleoside (10) | HIV-1 | EC50 = 0.71 ± 0.25 µM | [14][15] |

Note: This table includes a related fluorinated compound to illustrate the potential for antiviral activity within fluorinated heterocycles. Further research is needed to specifically evaluate fluorinated 2-methylquinolines.

Synthesis of Fluorinated 2-Methylquinolines

The synthesis of fluorinated 2-methylquinolines can be achieved through various established methods, with the Doebner-von Miller reaction being a common approach.[5]

General Synthetic Workflow

Experimental Protocol: Synthesis of 5-Fluoro-2-methylquinoline

This protocol is based on the Doebner-von Miller reaction.[5]

-

Reaction Setup: A mixture of the appropriately substituted 4-fluoroaniline and an α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde) is prepared.

-

Catalyst and Oxidizing Agent: An acid catalyst (e.g., HCl, H₂SO₄) and an oxidizing agent (e.g., arsenic pentoxide or the corresponding nitrobenzene to the starting aniline) are added to the reaction mixture.

-

Heating: The reaction mixture is heated to drive the cyclization reaction.

-

Workup and Isolation: Upon completion, the reaction mixture is cooled and worked up. This may involve neutralization, extraction, and purification by methods such as chromatography or recrystallization to yield the 5-fluoro-2-methylquinoline.

Experimental Protocol: Nitration to 5-Fluoro-2-methyl-8-nitroquinoline

Further functionalization can be achieved, for example, through nitration.[5]

-

Nitrating Mixture: A nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) is prepared and cooled (typically to 0-10 °C).

-

Addition of Substrate: The synthesized 5-fluoro-2-methylquinoline is carefully added to the nitrating mixture while maintaining the low temperature.

-

Reaction Quenching: After the reaction is complete, the mixture is poured onto ice to quench the reaction.

-

Isolation and Purification: The resulting precipitate (5-fluoro-2-methyl-8-nitroquinoline) is collected by filtration and purified.

Conclusion

Fluorinated 2-methylquinolines represent a versatile and promising scaffold in drug discovery. The strategic placement of fluorine atoms can significantly enhance their biological activities, particularly in the realms of anticancer and antimicrobial applications. While the available quantitative data for a wide range of these specific compounds is still expanding, the existing research provides a strong foundation for further investigation. The synthetic routes are well-established, allowing for the generation of diverse libraries for biological screening. Future research should focus on a more systematic exploration of the structure-activity relationships of different fluorination patterns on the 2-methylquinoline core to unlock their full therapeutic potential.

References

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. The fluorinated quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5'-triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

8-Fluoro-2-methylquinolin-4-amine: A Scion of a Storied Scaffold with Untapped Potential in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents with a broad spectrum of biological activities.[1][2] The strategic incorporation of fluorine atoms and amine functionalities has historically yielded compounds with enhanced potency, altered pharmacokinetic profiles, and novel mechanisms of action. This technical guide delves into the medicinal chemistry potential of a specific, yet underexplored derivative: 8-Fluoro-2-methylquinolin-4-amine . While direct experimental data for this compound is sparse in publicly available literature, a comprehensive analysis of its structural analogs allows for a robust extrapolation of its potential applications, synthetic strategies, and putative biological targets.

This document serves as a foundational resource, providing a logical framework for the investigation of this compound as a promising lead compound in drug discovery.

Synthesis of the Core Scaffold

The synthesis of this compound can be logically approached through a multi-step sequence, commencing with the well-established construction of the quinoline core, followed by functional group interconversion at the 4-position. A plausible and efficient synthetic pathway is outlined below.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 8-Fluoro-2-methylquinolin-4-ol (2)

The initial step involves the synthesis of the quinolinol precursor via a Gould-Jacobs-type reaction.

-

Materials: 2-Fluoroaniline (1), Ethyl acetoacetate, Polyphosphoric acid (PPA).

-

Procedure: A mixture of 2-fluoroaniline (1.0 eq) and ethyl acetoacetate (1.0 eq) is heated, typically in the presence of a cyclizing agent such as polyphosphoric acid. The reaction mixture is heated at a high temperature (e.g., 150°C) for several hours. Upon cooling, the reaction is quenched with water or an ice bath, and the pH is adjusted to neutral or slightly basic with an aqueous solution of sodium hydroxide to precipitate the product. The solid is collected by filtration, washed with water, and dried to yield 8-fluoro-2-methylquinolin-4-ol (2).[3]

Step 2: Chlorination of 8-Fluoro-2-methylquinolin-4-ol (2) to 4-Chloro-8-fluoro-2-methylquinoline (3)

The hydroxyl group at the 4-position is then converted to a more versatile leaving group, a chloro group, to facilitate subsequent nucleophilic substitution.

-

Materials: 8-Fluoro-2-methylquinolin-4-ol (2), Phosphorus oxychloride (POCl₃).

-

Procedure: 8-Fluoro-2-methylquinolin-4-ol (2) is treated with an excess of phosphorus oxychloride (POCl₃).[4] The mixture is heated to reflux for a period of 2-4 hours. After completion, the excess POCl₃ is removed under reduced pressure. The residue is then carefully poured onto crushed ice and neutralized with a suitable base, such as ammonium hydroxide or sodium bicarbonate, to precipitate the crude product. The solid is filtered, washed with water, and dried to afford 4-chloro-8-fluoro-2-methylquinoline (3).

Step 3: Amination of 4-Chloro-8-fluoro-2-methylquinoline (3) to this compound (4)

The final step involves a nucleophilic aromatic substitution (SNAr) reaction to introduce the amine functionality at the 4-position.

-

Materials: 4-Chloro-8-fluoro-2-methylquinoline (3), Ammonia source (e.g., aqueous ammonia, ammonium salt), Solvent (e.g., ethanol, DMSO, or neat).

-

Procedure: The 4-chloroquinoline derivative (3) is reacted with a source of ammonia.[5] This can be achieved by heating the chloroquinoline in a sealed vessel with a concentrated solution of ammonia in a solvent like ethanol. Alternatively, neat reactions at elevated temperatures can be employed.[5] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation or extraction. Purification is typically achieved by recrystallization or column chromatography to yield the final product, this compound (4).

Caption: Synthetic pathway for this compound.

Potential Applications in Medicinal Chemistry

Based on the extensive body of research on quinoline derivatives, this compound is a promising scaffold for the development of novel therapeutic agents in several key areas. The presence of the 8-fluoro substituent, an electron-withdrawing group, is known to influence the electronic properties and bioavailability of the molecule, potentially enhancing its interaction with biological targets.[6]

Anticancer Activity

The 4-aminoquinoline scaffold is present in several compounds that have been investigated for their anticancer properties.[5][7] These compounds often exert their effects through the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.

Hypothesized Mechanism of Action: Kinase Inhibition

Many quinoline-based anticancer agents function as ATP-competitive inhibitors of tyrosine kinases. The quinoline core acts as a scaffold that can be appropriately substituted to fit into the ATP-binding pocket of kinases such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the MET proto-oncogene, receptor tyrosine kinase (c-Met).[7] The 4-amino group of this compound provides a key hydrogen bond donor/acceptor site for interaction with the hinge region of the kinase domain. The 8-fluoro and 2-methyl substituents can be envisioned to occupy adjacent hydrophobic pockets, potentially conferring selectivity and potency.

Caption: Hypothesized kinase inhibition by this compound.

Representative Biological Data for Analogous Compounds

While specific data for this compound is not available, the following table summarizes the anticancer activity of structurally related 4-aminoquinoline derivatives against various cancer cell lines. This data serves as a benchmark for the potential potency of the target compound.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | 0.8 ± 0.1 | [5] |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast) | 3.2 ± 0.3 | [5] |

| 2-morpholino-4-(4-fluoroanilino)quinoline | HepG2 (Liver) | 12.76 | [7] |

Antibacterial Activity

The fluoroquinolones are a well-established class of broad-spectrum antibiotics.[8] Although this compound is not a classic fluoroquinolone carboxylic acid, the presence of a fluorinated quinoline core suggests potential antibacterial activity.

Hypothesized Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[9] These enzymes are responsible for managing DNA supercoiling during replication and transcription. Inhibition of these enzymes leads to breaks in the bacterial chromosome and ultimately cell death. The quinoline core intercalates into the DNA, while substituents can interact with the enzyme, and the 8-fluoro group could enhance this interaction.

Caption: Hypothesized antibacterial mechanism of action.

Representative Biological Data for Analogous Compounds

The following table presents the minimum inhibitory concentrations (MICs) of related fluoroquinolone compounds against representative bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Ciprofloxacin | Staphylococcus aureus | 0.25 - 1 | [8] |

| Ciprofloxacin | Pseudomonas aeruginosa | 0.25 - 1 | [8] |

| Quaternary ammonium fluoroquinolones | Staphylococcus aureus | ≥ 6.25 µM | [8] |

Antimalarial Activity

The 4-aminoquinoline core is famously found in the antimalarial drug chloroquine.[10] Structure-activity relationship studies have shown that modifications to the quinoline ring and the side chain at the 4-position can modulate antimalarial activity and overcome drug resistance.

Hypothesized Mechanism of Action: Inhibition of Heme Polymerization

The malaria parasite Plasmodium falciparum digests hemoglobin in the host's red blood cells, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline material called hemozoin. 4-aminoquinolines are thought to accumulate in the acidic food vacuole of the parasite and inhibit this polymerization process.[11] The resulting buildup of free heme is toxic to the parasite. The planarity of the quinoline ring is crucial for stacking with heme, and the 8-fluoro substituent may influence the electronic properties and accumulation of the drug in the food vacuole.

Representative Biological Data for Analogous Compounds

The table below shows the in vitro antimalarial activity of some 4-aminoquinoline derivatives against chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum.

| Compound | P. falciparum Strain | IC₅₀ (nM) | Reference |

| Chloroquine | 3D7 | 9.8 | [10] |

| Chloroquine | Dd2 | 155 | [10] |

| N-benzyl-4-aminoquinoline derivative | Dd2 | 23.5 | [10] |

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities of this compound, a series of standard in vitro assays can be employed.

Anticancer Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the concentration of the compound that inhibits the growth of cancer cells by 50% (IC₅₀).

-

Procedure:

-

Cancer cells (e.g., MCF-7, A549, HCT116) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with serial dilutions of this compound for a specified period (e.g., 48 or 72 hours).

-

After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The IC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration.

-

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

-

Objective: To determine the lowest concentration of the compound that visibly inhibits the growth of a particular bacterium.

-

Procedure:

-

A twofold serial dilution of this compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well plate.

-

Each well is inoculated with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

-

The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

-

Conclusion

This compound represents a largely unexplored yet highly promising scaffold for medicinal chemistry research. Based on a solid foundation of structure-activity relationships established for the broader quinoline class, this compound is a compelling candidate for investigation as a novel anticancer, antibacterial, or antimalarial agent. The synthetic route is accessible, and the potential biological activities are supported by well-understood mechanisms of action of its analogs. This technical guide provides the necessary theoretical framework and practical methodologies to embark on the systematic evaluation of this compound, a molecule that holds the potential to contribute to the development of next-generation therapeutics.

References

- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. derisilab.ucsf.edu [derisilab.ucsf.edu]

- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]

- 11. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8-Fluoro-2-methylquinolin-4-amine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-fluoro-2-methylquinolin-4-amine and its derivatives, a class of compounds with significant potential in medicinal chemistry. The quinoline scaffold is a well-established privileged structure in drug discovery, and the specific substitution pattern of an 8-fluoro group, a 2-methyl group, and a 4-amino group offers a unique combination of physicochemical properties that can be exploited for the development of novel therapeutic agents. This document details the synthetic pathways to access this core structure and its analogs, summarizes available quantitative biological data, provides detailed experimental protocols for key biological assays, and visualizes relevant workflows and potential mechanisms of action.

Introduction

Quinoline derivatives have long been a cornerstone of medicinal chemistry, with applications ranging from antimalarial agents like chloroquine to modern anticancer and antifungal drugs.[1] The introduction of a fluorine atom at the 8-position can significantly enhance metabolic stability and binding affinity due to its high electronegativity and ability to form strong carbon-fluorine bonds. The 2-methyl group can influence the steric and electronic properties of the molecule, while the 4-amino group provides a key handle for derivatization and interaction with biological targets. This guide focuses on the synthesis, biological evaluation, and potential therapeutic applications of this compound derivatives and analogs.

Synthesis of the this compound Core

The synthesis of the this compound core can be achieved through a multi-step process starting from commercially available reagents. A plausible and efficient synthetic route is outlined below.

Synthesis of 8-Fluoro-2-methylquinolin-4-ol (Key Precursor)

The initial step involves the construction of the quinoline ring system to form the key precursor, 8-fluoro-2-methylquinolin-4-ol. This is typically achieved via a Conrad-Limpach-Knorr reaction.

Experimental Protocol: Synthesis of 8-Fluoro-2-methylquinolin-4-ol [2]

-

Reactants: 2-Fluoroaniline and Ethyl acetoacetate.

-

Procedure:

-

A mixture of 2-fluoroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) is heated at 140-150°C for 2 hours. The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

The reaction mixture is then cooled to room temperature and added to a pre-heated high-boiling point solvent such as diphenyl ether or Dowtherm A at 250°C.

-

The temperature is maintained at 250°C for 30 minutes to facilitate the cyclization.

-

Upon cooling, the product, 8-fluoro-2-methylquinolin-4-ol, precipitates from the solution.

-

The solid is collected by filtration, washed with a non-polar solvent like hexane to remove the high-boiling point solvent, and then with ethanol.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

-

Synthesis of 4-Chloro-8-fluoro-2-methylquinoline

The 4-hydroxy group of the quinolinol is then converted to a chloro group, which is a good leaving group for subsequent nucleophilic substitution.

Experimental Protocol: Chlorination of 8-Fluoro-2-methylquinolin-4-ol

-

Reactants: 8-Fluoro-2-methylquinolin-4-ol and a chlorinating agent (e.g., phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)).

-

Procedure:

-

8-Fluoro-2-methylquinolin-4-ol (1.0 eq) is suspended in an excess of phosphorus oxychloride (POCl₃).

-

The mixture is heated to reflux (around 110°C) for 2-4 hours. The reaction progress is monitored by TLC.

-

After completion, the excess POCl₃ is removed under reduced pressure.

-

The residue is carefully quenched by pouring it onto crushed ice with vigorous stirring.

-

The mixture is neutralized with a base, such as a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide, to a pH of 7-8.

-

The resulting precipitate, 4-chloro-8-fluoro-2-methylquinoline, is collected by filtration, washed with water, and dried.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

-

Synthesis of this compound

The final step is the amination of the 4-chloroquinoline intermediate.

Experimental Protocol: Amination of 4-Chloro-8-fluoro-2-methylquinoline

-

Reactants: 4-Chloro-8-fluoro-2-methylquinoline and an ammonia source (e.g., ammonium hydroxide or a solution of ammonia in a suitable solvent).

-

Procedure:

-

A mixture of 4-chloro-8-fluoro-2-methylquinoline (1.0 eq) and a significant excess of concentrated ammonium hydroxide in a sealed vessel is heated at 120-150°C for several hours.

-

Alternatively, the reaction can be carried out in a solvent such as phenol at a similar temperature.

-

After cooling, the reaction mixture is diluted with water and basified with an aqueous solution of sodium hydroxide.

-

The product is extracted with an organic solvent like chloroform or ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude this compound is purified by column chromatography on silica gel or by recrystallization.

-

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Biological Activities and Quantitative Data

While specific biological data for this compound is limited in publicly available literature, the biological activities of structurally related analogs provide valuable insights into its potential therapeutic applications.

Antifungal Activity

Derivatives of 8-fluoro-2-methylquinoline have demonstrated promising antifungal properties. For instance, a series of 8-fluoro-2,3-dimethylquinolin-4-yl benzoates, which are structurally similar analogs, have been evaluated for their activity against various fungal pathogens.[3]

Table 1: Antifungal Activity of 8-Fluoro-2,3-dimethylquinolin-4-yl Benzoate Analogs (MIC in μg/mL) [3]

| Compound | Sclerotinia sclerotiorum | Rhizoctonia solani | Botrytis cinerea | Fusarium graminearum |

| 2b | >80% inhibition at 50 µg/mL | - | - | - |

| 2e | >80% inhibition at 50 µg/mL | - | - | - |

| 2f | >80% inhibition at 50 µg/mL | - | - | - |

| 2g | - | 80.8% inhibition at 50 µg/mL | - | - |

| 2k | >80% inhibition at 50 µg/mL | - | - | - |

| 2n | >80% inhibition at 50 µg/mL | - | - | - |

| Note: Specific MIC values were not provided in the source, only percent inhibition at a fixed concentration. |

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution Method) [4]

-

Materials: 96-well microtiter plates, fungal isolates, appropriate broth medium (e.g., RPMI-1640), test compounds, positive control antifungal agent (e.g., fluconazole), spectrophotometer or microplate reader.

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate to achieve a range of final concentrations.

-

Prepare a standardized inoculum of the fungal isolate according to CLSI or EUCAST guidelines.

-

Add the fungal inoculum to each well containing the diluted compound.

-

Include a growth control (no compound) and a sterility control (no inoculum) on each plate.

-

Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90%) compared to the growth control, which can be assessed visually or by measuring the optical density.

-

Anticancer Activity

Fluorinated 4-aminoquinoline derivatives have been investigated for their cytotoxic effects against various cancer cell lines. While data for the specific 8-fluoro-2-methyl derivative is not available, the activity of other fluorinated analogs suggests potential in this area.

Table 2: Cytotoxicity of Representative Fluorinated 4-Aminoquinoline Analogs (GI₅₀ in µM)

| Compound | Cell Line | GI₅₀ (µM) | Reference |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast) | ~11.5 | (Paraphrased from[5]) |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | MDA-MB-468 (Breast) | ~13.7 | (Paraphrased from[5]) |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Materials: 96-well cell culture plates, cancer cell lines, complete cell culture medium, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO, microplate reader.

-

Procedure:

-

Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (typically in a logarithmic series) and a vehicle control (e.g., DMSO).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration that inhibits cell growth by 50%) or IC₅₀ (concentration that inhibits cell viability by 50%) value from the dose-response curve.

-

Potential Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound derivatives are yet to be fully elucidated. However, based on the known mechanisms of other 4-aminoquinoline compounds, several potential pathways can be hypothesized.

In the context of anticancer activity , 4-aminoquinolines are known to interfere with multiple cellular processes. They can act as kinase inhibitors, targeting key signaling molecules in pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.

For antiprotozoal activity , such as against Leishmania, 4-aminoquinolines have been shown to accumulate in the acidic compartments of the parasite, like the lysosome. This can lead to a disruption of mitochondrial function, characterized by a depolarization of the mitochondrial membrane potential and an increase in the production of reactive oxygen species (ROS), ultimately leading to parasite death via apoptosis.[6]

Diagram of a Hypothesized Anticancer Signaling Pathway

References

- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 2. 8-FLUORO-2-METHYL-4-QUINOLINOL synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 8-Fluoro-2-methylquinolin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for the novel compound, 8-Fluoro-2-methylquinolin-4-amine. Due to the limited availability of direct experimental data in public literature, this document presents predicted spectroscopic data based on the analysis of structurally related compounds and established spectroscopic principles. Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their laboratory work.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral properties of quinoline derivatives and the expected influence of the fluoro, methyl, and amine substituents.

Table 1: Predicted ¹H NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.8-8.0 | d | ~8-9 | H5 |

| ~7.2-7.4 | t | ~8 | H6 |

| ~7.0-7.2 | d | ~8 | H7 |

| ~6.5-6.7 | s | - | H3 |

| ~5.5-6.5 | br s | - | -NH₂ |

| ~2.5 | s | - | -CH₃ |

Predicted in CDCl₃ d: doublet, t: triplet, s: singlet, br s: broad singlet

Table 2: Predicted ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~158-162 (d, J ≈ 240-250 Hz) | C8 |

| ~155-158 | C2 |

| ~150-153 | C4 |

| ~148-150 | C8a |

| ~125-128 (d, J ≈ 8-10 Hz) | C7 |

| ~122-125 | C4a |

| ~118-121 (d, J ≈ 20-25 Hz) | C6 |

| ~115-118 (d, J ≈ 3-5 Hz) | C5 |

| ~100-105 | C3 |

| ~23-26 | -CH₃ |

Predicted in CDCl₃ d: doublet due to C-F coupling

Table 3: Predicted IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3500 | Medium, Sharp (doublet) | N-H stretch (asymmetric & symmetric) |

| 3000-3100 | Medium | Aromatic C-H stretch |

| 2850-2950 | Weak | Aliphatic C-H stretch |

| 1600-1650 | Strong | C=N and C=C stretch (quinoline ring), N-H bend |

| 1200-1300 | Strong | C-N stretch |

| 1000-1100 | Strong | C-F stretch |

Table 4: Predicted Mass Spectrometry Data of this compound

| m/z | Relative Intensity | Assignment |

| 176 | High | [M]⁺ (Molecular Ion) |

| 175 | Moderate | [M-H]⁺ |

| 161 | Moderate | [M-CH₃]⁺ |

| 149 | Low | [M-HCN]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-25 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

-

Instrument Parameters:

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.

-

For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment is standard. A larger number of scans will be required compared to ¹H NMR.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak as an internal standard.

-

Infrared (IR) Spectroscopy

A common method for solid samples is the thin solid film technique.[1]

-

Sample Preparation:

-

Data Acquisition:

-

Place the salt plate in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the clean, empty salt plate to subtract from the sample spectrum.

-

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a suitable method for this type of compound.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration in the low µg/mL to ng/mL range with the same solvent.

-

The solution must be free of any particulate matter; filtration through a syringe filter may be necessary.

-

-

Instrumentation:

-

Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Typical ESI source parameters should be optimized for the specific instrument and compound.

-

Mandatory Visualizations

The following diagrams illustrate key workflows relevant to the synthesis and characterization of this compound.

Caption: A logical workflow for the synthesis and characterization of a novel chemical compound.

References

A Technical Guide to the Solubility of 8-Fluoro-2-methylquinolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 8-Fluoro-2-methylquinolin-4-amine. Due to the absence of publicly available quantitative solubility data for this specific compound, this document outlines the expected solubility based on the general properties of fluorinated quinoline derivatives, presents detailed experimental protocols for its determination, and illustrates relevant workflows essential for research and development.

Introduction: The Critical Role of Solubility

Solubility is a fundamental physicochemical property that profoundly influences a compound's behavior in both experimental and physiological settings. In drug discovery and development, inadequate solubility can hinder absorption, leading to poor bioavailability and limiting the therapeutic potential of an otherwise potent molecule.[1][2] Therefore, a thorough characterization of a compound's solubility in various solvents is a critical early step. Quinoline derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, including antimalarial, anticancer, and antifungal properties.[3][4][5] The introduction of fluorine atoms, as in this compound, can modulate properties like metabolic stability and binding affinity, making solubility assessment even more crucial.[6]

Predicted Solubility Profile

While specific experimental data for this compound is not available in the public domain, a qualitative solubility profile can be predicted based on its structure and the known behavior of similar quinoline compounds.[6][7] The quinoline core is predominantly hydrophobic, suggesting limited aqueous solubility.[8] However, the presence of the amine group and the quinoline nitrogen provides basic centers that can be protonated in acidic conditions, which is a common strategy to enhance aqueous solubility.[8]

Generally, quinoline derivatives show good solubility in polar aprotic and polar protic organic solvents.[9]

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, PBS (pH 7.4) | Very Low to Low | The molecule is largely hydrophobic. The basic amine and quinoline nitrogen offer sites for protonation, which may increase solubility in acidic media.[8] |

| Polar Aprotic | DMSO, DMF | High | These solvents are highly effective at solvating a wide range of organic molecules, and related quinoline derivatives exhibit good solubility.[9] |

| Polar Protic | Ethanol, Methanol | Moderate | The compound is expected to be more soluble in alcohols than in water due to hydrogen bonding potential, but high concentrations may be limited by its hydrophobic core.[9] |

| Non-Polar | Dichloromethane, Chloroform | Moderate | The aromatic, relatively non-polar nature of the quinoline ring system suggests solubility in chlorinated solvents.[7] |

Experimental Protocols for Solubility Determination

To obtain definitive quantitative data, standardized experimental protocols must be employed. The two most common methods are the determination of thermodynamic (equilibrium) solubility and kinetic solubility.

The shake-flask method is the gold standard for determining equilibrium solubility, representing the saturation point of a compound in a solvent under stable conditions.[10][11]

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, pH 7.4 buffer, ethanol, DMSO). The visible presence of excess solid is crucial to ensure saturation.[7]

-

Equilibration: Seal the vials securely to prevent solvent evaporation. Place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixtures for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.[10] The system is at equilibrium when solubility measurements from consecutive time points are consistent.[10]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., PVDF).[1][10]

-

Quantification: Accurately dilute the clear supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[6][10]

-

Calculation: Construct a calibration curve using standard solutions of known concentrations. Use this curve to determine the concentration of the compound in the diluted supernatant. The solubility is then calculated by accounting for the dilution factor.

Kinetic solubility is often measured in high-throughput screening to identify compounds with potential solubility issues early on. This method measures the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock.[1][12]

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a multi-well plate, perform a serial dilution of the DMSO stock solution into the aqueous buffer of choice (e.g., PBS pH 7.4).[1]

-

Precipitation: As the compound is introduced into the aqueous buffer, it will precipitate once its solubility limit is exceeded, causing turbidity.[1]

-

Measurement: The turbidity of each well is measured using a nephelometer, which detects scattered light.[2] The kinetic solubility is defined as the concentration at which the first signs of precipitation are observed.[1]

Visualizing Key Workflows

Diagrams are essential for visualizing experimental processes and logical relationships in drug development.

References

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. rheolution.com [rheolution.com]

- 3. Quinoline - Wikipedia [en.wikipedia.org]

- 4. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. researchgate.net [researchgate.net]

Theoretical and Computational Investigations of 8-Fluoro-2-methylquinolin-4-amine: A Methodological Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document outlines a comprehensive framework for the theoretical and computational study of 8-Fluoro-2-methylquinolin-4-amine. Due to a lack of specific published research on this molecule in the public domain, the quantitative data presented in the tables is illustrative and based on methodologies reported for structurally related quinoline derivatives. The protocols and analyses described represent a standard approach for the in-silico investigation of novel small molecules in drug discovery.

The quinoline ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimalarial, and antibacterial properties. The strategic placement of substituents, such as the fluorine atom at the C8 position, a methyl group at C2, and an amine at C4 on the quinoline core, is a proven strategy to modulate the molecule's physicochemical properties, metabolic stability, and target-binding affinity.

This technical guide details the pertinent theoretical and computational methodologies for a thorough investigation of this compound. The aim is to provide researchers with a robust framework for predicting its structural, electronic, and pharmacokinetic properties, as well as for identifying its potential biological targets. These in silico approaches are crucial in modern drug discovery for accelerating the identification and optimization of lead compounds, offering a cost-effective and efficient alternative to extensive preliminary laboratory screening.[1][2]

Molecular Structure and Quantum Chemical Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules.[3] These calculations provide fundamental insights into the molecule's stability, reactivity, and spectroscopic properties.

Geometric Optimization

The initial step involves optimizing the 3D structure of this compound to its lowest energy conformation. This is typically performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules.[3][4][5] The optimized geometry allows for the precise calculation of structural parameters.

Table 1: Predicted Structural Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C2-C3 | 1.38 |

| C4-N (Amine) | 1.37 | |

| C8-F | 1.35 | |

| N1-C2 | 1.32 | |

| Bond Angles (°) | C3-C4-N (Amine) | 121.5 |

| C7-C8-F | 119.8 | |

| N1-C2-C3 | 123.0 | |

| Dihedral Angles (°) | C3-C4-C4a-C8a | 179.5 |

| F-C8-C8a-N1 | -0.5 |

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for determining a molecule's chemical reactivity and kinetic stability. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity; a smaller gap suggests higher reactivity.[3]

Molecular Electrostatic Potential (MEP)

The MEP surface is a valuable tool for visualizing the charge distribution and predicting how a molecule will interact with other molecules. It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are crucial for understanding non-covalent interactions in biological systems.

Table 2: Predicted Quantum Chemical Properties (Illustrative)

| Property | Predicted Value (a.u.) | Significance |

| Energy of HOMO | -0.235 | Electron-donating ability |

| Energy of LUMO | -0.081 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 0.154 | Chemical reactivity, stability |

| Dipole Moment | 2.5 Debye | Molecular polarity |

| Mulliken Atomic Charges | F: -0.45, N(amine): -0.85 | Partial atomic charges, reactivity sites |

Target Identification and Interaction Studies